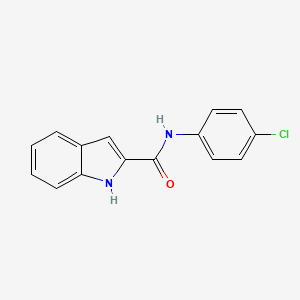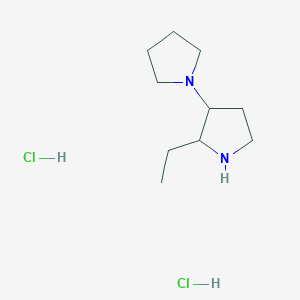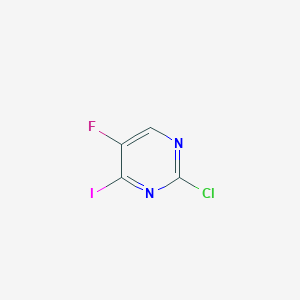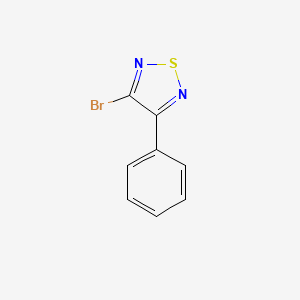![molecular formula C17H13FN4OS B12961120 3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B12961120.png)
3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines the indole nucleus with a triazino ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The triazino ring is then introduced through a series of reactions involving thiolation and cyclization. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the triazino ring.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Its potential therapeutic applications include treatments for viral infections, cancer, and bacterial infections.
Mecanismo De Acción
The mechanism of action of 3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. The indole nucleus allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation. The triazino ring can enhance its binding affinity and selectivity for these targets, leading to more potent biological effects .
Comparación Con Compuestos Similares
Similar compounds to 3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole include other indole derivatives with triazino rings. These compounds share similar biological activities but may differ in their potency and selectivity. Examples include:
- 3-(3-Butenylthio)-5H-[1,2,4]triazino[5,6-b]indole
- 3-Prenylthio-5H-[1,2,4]triazino[5,6-b]indole
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H13FN4OS |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
3-[2-(2-fluorophenoxy)ethylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C17H13FN4OS/c18-12-6-2-4-8-14(12)23-9-10-24-17-20-16-15(21-22-17)11-5-1-3-7-13(11)19-16/h1-8H,9-10H2,(H,19,20,22) |
Clave InChI |
ZAOSXIIJBIFDAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCCOC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12961044.png)
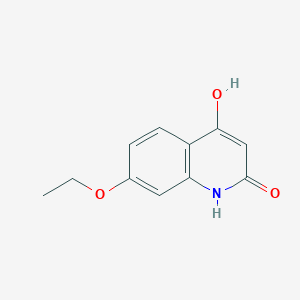
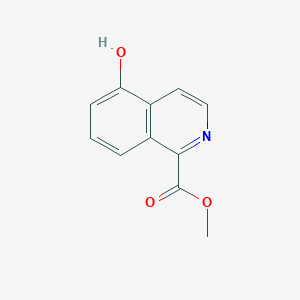

![3-Chloro-1H-thieno[3,2-c]pyrazole](/img/structure/B12961061.png)
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12961064.png)
![2,3-Dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12961068.png)
